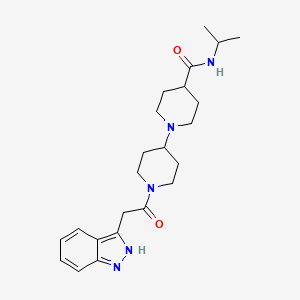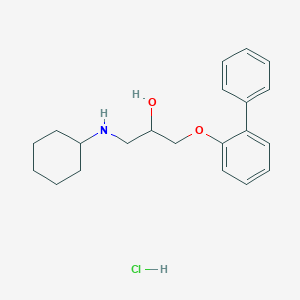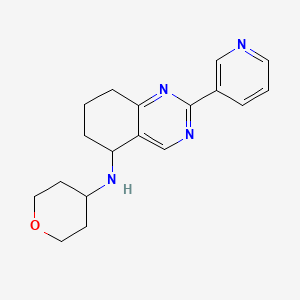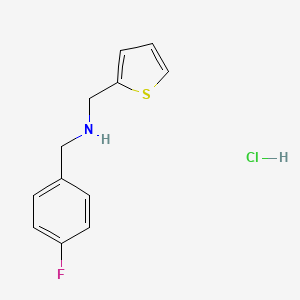![molecular formula C17H11F3N2O3 B6126849 5-(4-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B6126849.png)
5-(4-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide, also known as LY294002, is a small molecule inhibitor that has been widely used in scientific research to explore the phosphatidylinositol 3-kinase (PI3K) signaling pathway. This pathway plays a crucial role in many cellular processes, including cell growth, differentiation, survival, and metabolism. LY294002 has been shown to inhibit the activity of PI3K, leading to downstream effects on other signaling pathways and cellular processes.
作用機序
5-(4-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide inhibits the activity of PI3K by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its downstream targets, including Akt and mTOR, which are involved in many cellular processes. By inhibiting PI3K activity, 5-(4-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide leads to downstream effects on other signaling pathways, including the MAPK/ERK and JAK/STAT pathways. 5-(4-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide has also been shown to inhibit other enzymes, including casein kinase 2 and DNA-PK, although its effects on these enzymes are less well understood.
Biochemical and Physiological Effects
5-(4-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide has a wide range of biochemical and physiological effects, depending on the cell type and context in which it is used. In general, 5-(4-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide inhibits cell proliferation and survival, induces apoptosis, and alters cellular metabolism. It has also been shown to modulate autophagy and to affect the immune response. In disease models, 5-(4-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide has been shown to inhibit tumor growth, improve insulin sensitivity, and reduce inflammation.
実験室実験の利点と制限
5-(4-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide has several advantages for use in lab experiments. It is a specific and potent inhibitor of PI3K, making it a useful tool for investigating the role of this pathway in cellular processes and diseases. It is also relatively easy to synthesize in a laboratory setting, making it readily available for use in research. However, there are some limitations to the use of 5-(4-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide. It is not a selective inhibitor of PI3K, and can also inhibit other enzymes, leading to off-target effects. It can also have variable effects depending on the cell type and context in which it is used, making it important to carefully design experiments to control for these factors.
将来の方向性
There are several future directions for the use of 5-(4-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide in scientific research. One area of interest is the development of more selective inhibitors of PI3K that can be used to investigate the specific isoforms of PI3K that are involved in different cellular processes. Another area of interest is the use of 5-(4-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide in combination with other inhibitors or drugs to explore synergistic effects on cellular processes or disease models. Finally, there is interest in using 5-(4-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide as a tool for drug discovery, to identify new compounds that can modulate the PI3K signaling pathway for therapeutic purposes.
Conclusion
5-(4-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide is a small molecule inhibitor that has been widely used in scientific research to explore the role of the PI3K signaling pathway in cellular processes and diseases. It has a wide range of biochemical and physiological effects, and has been shown to be a useful tool for investigating the downstream effects of PI3K inhibition. While there are some limitations to its use, 5-(4-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide has several advantages and is likely to continue to be an important tool for scientific research in the future.
合成法
5-(4-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide is a synthetic compound that was first described in a patent application by Eli Lilly and Company in 1994. The synthesis method involves the reaction of 3-(trifluoromethyl)phenylhydrazine with 4-hydroxybenzaldehyde to form an intermediate, which is then reacted with isoxazole-3-carboxylic acid to yield 5-(4-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide. The compound is typically synthesized in a laboratory setting using standard organic chemistry techniques.
科学的研究の応用
5-(4-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide has been used extensively in scientific research to investigate the role of the PI3K signaling pathway in various cellular processes and diseases. It has been shown to inhibit the activity of all class I PI3K isoforms and has been used as a tool to explore the downstream effects of PI3K inhibition. 5-(4-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide has been used in vitro and in vivo to study a wide range of cellular processes, including cell proliferation, apoptosis, autophagy, and metabolism. It has also been used in disease models to investigate the role of PI3K in cancer, diabetes, and neurodegenerative diseases.
特性
IUPAC Name |
5-(4-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O3/c18-17(19,20)11-2-1-3-12(8-11)21-16(24)14-9-15(25-22-14)10-4-6-13(23)7-5-10/h1-9,23H,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJJQJKYLTYOLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=NOC(=C2)C3=CC=C(C=C3)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B6126768.png)
![1-(diethylamino)-3-{[3-(ethylamino)-2-hydroxypropyl]amino}-2-propanol trihydrochloride](/img/structure/B6126772.png)
![1-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-N,N-diethyl-3-piperidinecarboxamide](/img/structure/B6126791.png)
![3-[2-(2,4-difluorophenyl)ethyl]-1-(1H-imidazol-2-ylmethyl)piperidine](/img/structure/B6126800.png)


![2-methyl-5-phenyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B6126813.png)
![7-(2,3-difluorobenzyl)-2-[(1-methylcyclopropyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6126815.png)



![ethyl 5-benzyl-2-[({2-[(5-methyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B6126844.png)
![2-[4-(2,5-dimethoxybenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6126846.png)
![N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(1-piperidinyl)acetamide](/img/structure/B6126878.png)